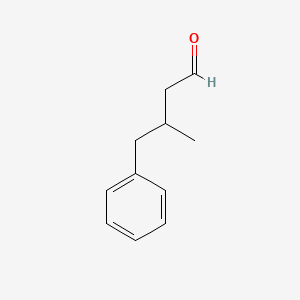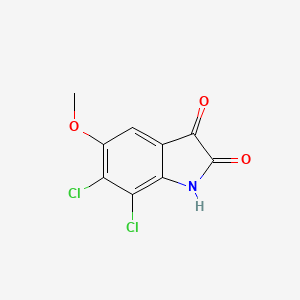
Cadmium--magnesium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium–magnesium (1/1) is an intermetallic compound formed by cadmium and magnesium in a 1:1 atomic ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cadmium and magnesium results in a material with distinct structural, thermal, and electrical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–magnesium (1/1) can be achieved through several methods, including:
Direct Combination: Cadmium and magnesium metals are combined in a stoichiometric ratio and heated to a high temperature in an inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures above 300°C.
Electrochemical Methods: Electrolysis of cadmium and magnesium salts in a suitable electrolyte can produce the intermetallic compound. This method allows for precise control over the composition and purity of the product.
Vacuum Distillation: High-purity cadmium and magnesium can be combined and distilled under vacuum conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of cadmium–magnesium (1/1) often involves large-scale melting and casting processes. The metals are melted together in a controlled environment, and the resulting alloy is cast into ingots or other desired shapes. Vacuum distillation and electrochemical methods are also employed to ensure high purity and uniformity in the final product .
化学反応の分析
Types of Reactions
Cadmium–magnesium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can oxidize in the presence of oxygen, forming cadmium oxide and magnesium oxide.
Reduction: Reduction reactions can occur with suitable reducing agents, converting oxides back to the metallic state.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or compounds in a molten state or solution.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and magnesium oxide (MgO).
Reduction: Metallic cadmium and magnesium.
Substitution: New intermetallic compounds depending on the substituting metal.
科学的研究の応用
Cadmium–magnesium (1/1) has several scientific research applications:
Materials Science: Used in the development of lightweight, high-strength alloys for aerospace and automotive industries.
Chemistry: Studied for its unique electronic and structural properties, which can be applied in catalysis and other chemical processes.
Biology and Medicine: Investigated for potential use in biomedical devices and as a component in certain medical imaging techniques.
Industry: Utilized in the production of specialized coatings and as a component in certain types of batteries and electronic devices .
作用機序
The mechanism by which cadmium–magnesium (1/1) exerts its effects is primarily related to its structural and electronic properties. The compound’s unique lattice structure allows for efficient electron transfer and interaction with other materials. In biological systems, cadmium can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. Magnesium, on the other hand, plays a crucial role in stabilizing cellular structures and facilitating enzymatic reactions .
類似化合物との比較
Similar Compounds
Cadmium–zinc (1/1): Similar in structure but with different electronic properties due to the presence of zinc.
Magnesium–aluminum (1/1): Another intermetallic compound with distinct mechanical and thermal properties.
Cadmium–calcium (1/1): Shares some chemical reactivity but differs in its physical characteristics .
Uniqueness
Cadmium–magnesium (1/1) is unique due to its combination of cadmium’s high density and magnesium’s low density, resulting in a material with balanced properties. Its ability to form stable intermetallic phases and its reactivity with various elements make it a versatile compound for research and industrial applications .
特性
CAS番号 |
12050-20-3 |
|---|---|
分子式 |
CdMg |
分子量 |
136.72 g/mol |
IUPAC名 |
cadmium;magnesium |
InChI |
InChI=1S/Cd.Mg |
InChIキー |
WZGKIRHYWDCEKP-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
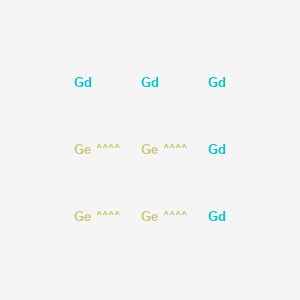

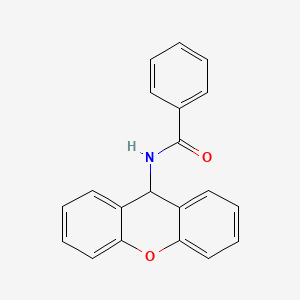

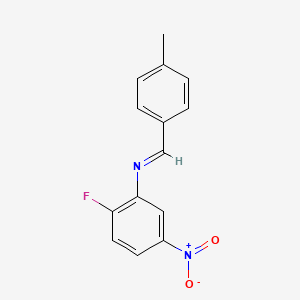
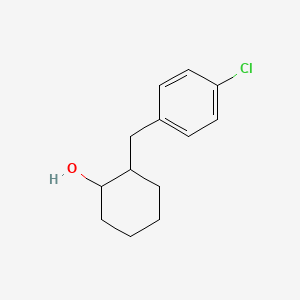
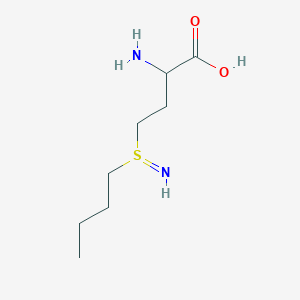
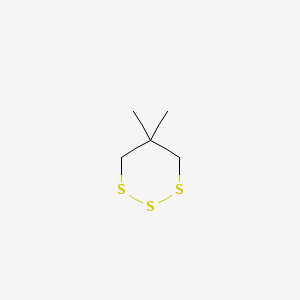
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
